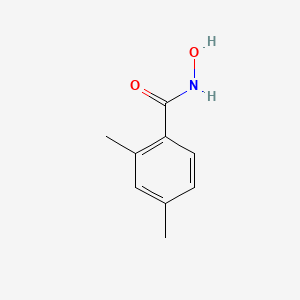

N-hydroxy-2,4-dimethylbenzamide

Description

Contextualization of the N-Hydroxybenzamide Class in Medicinal Chemistry and Chemical Biology

The N-hydroxybenzamide scaffold is a well-established pharmacophore in medicinal chemistry, most notably as a key structural feature in a class of drugs known as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to the compaction of chromatin and repression of gene transcription. By inhibiting HDACs, N-hydroxybenzamide-containing compounds can induce histone hyperacetylation, leading to a more open chromatin structure and the re-activation of silenced genes. nih.gov This mechanism of action has been successfully exploited in the development of anticancer agents, as the dysregulation of HDAC activity is a common feature in many malignancies. researchgate.net

The exploration of various substituted N-hydroxybenzamides allows researchers to probe the specific interactions between these inhibitors and the different HDAC isoforms, paving the way for the design of more selective and potent therapeutic agents. nih.gov The general structure of these inhibitors typically consists of a zinc-binding group (the hydroxamic acid moiety), a linker region, and a "cap" group that interacts with the surface of the enzyme. The diversity of the cap group is a key determinant of the inhibitor's potency and isoform selectivity.

Structural Distinctiveness of N-Hydroxy-2,4-dimethylbenzamide

This compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This specific substitution pattern distinguishes it from other N-hydroxybenzamide derivatives and is hypothesized to influence its biological activity and selectivity profile. The positioning of these methyl groups can affect the molecule's conformation, lipophilicity, and its ability to fit into the active site of target enzymes.

Overview of Current Academic Research Trajectories for this compound

While extensive research has been conducted on the broader class of N-hydroxybenzamides, dedicated studies focusing solely on this compound are less common. However, its investigation is often embedded within larger structure-activity relationship (SAR) studies that aim to understand how different substitution patterns on the benzamide (B126) ring affect HDAC inhibition.

Current research trajectories involving this compound and its analogs primarily focus on:

Synthesis and Biological Evaluation: The synthesis of series of substituted N-hydroxybenzamides, including the 2,4-dimethyl derivative, to screen for their inhibitory activity against various HDAC isoforms. nih.gov

Structure-Activity Relationship (SAR) Studies: The systematic modification of the benzamide scaffold to elucidate the key structural features required for potent and selective HDAC inhibition. These studies help in understanding the role of substituent size, position, and electronic properties.

Computational Modeling and Docking Studies: The use of computational methods to predict the binding modes of N-hydroxybenzamide derivatives within the active sites of different HDAC isoforms. This aids in rationalizing observed biological activities and in the design of new, more potent inhibitors.

Although detailed research findings specifically for this compound are not yet widely published in standalone studies, its inclusion in broader screening libraries suggests its potential as a scaffold for the development of novel chemical probes and therapeutic agents targeting epigenetic pathways. The continuous exploration of substituted N-hydroxybenzamides is a vibrant area of research that holds promise for the discovery of new treatments for a variety of diseases, including cancer and neurodegenerative disorders.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-hydroxy-2,4-dimethylbenzamide |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(7(2)5-6)9(11)10-12/h3-5,12H,1-2H3,(H,10,11) |

InChI Key |

WOUMJQFXRPYJPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NO)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Hydroxy 2,4 Dimethylbenzamide

Established Synthetic Routes for N-Hydroxybenzamide Scaffolds

The synthesis of N-hydroxybenzamides can be approached through several strategic pathways. While direct synthesis of N-hydroxy-2,4-dimethylbenzamide is not extensively documented, established methods for analogous compounds provide a foundational framework.

Direct Hydroxylation Approaches

Direct hydroxylation of a pre-formed amide, such as 2,4-dimethylbenzamide, to yield the corresponding N-hydroxy derivative is a conceptually straightforward approach. However, this transformation is often challenging due to the potential for competing side reactions, such as aromatic ring hydroxylation or oxidation. Specific reagents and conditions that could theoretically be explored for this purpose are yet to be widely reported in the scientific literature for this particular substrate.

Multi-Step Synthesis Pathways

A more common and versatile approach to N-hydroxybenzamides involves multi-step synthetic sequences. These routes typically begin with a carboxylic acid or its derivative and build the N-hydroxyamide functionality. A plausible pathway for this compound would start from 2,4-dimethylbenzoic acid.

One established method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with hydroxylamine (B1172632) or a protected form of hydroxylamine. For example, a general synthesis of N-hydroxy-N-methylbenzamide involves the hydrolysis of N-methyl-N-benzoyloxybenzamide. prepchem.com A similar strategy could be adapted for this compound.

Another approach is the coupling of a carboxylic acid with hydroxylamine using a coupling agent. For instance, the synthesis of N-hydroxy-N-(1-hydroxy-2-naphthyl)-3-methoxycarbonylbenzamide is achieved by activating monomethyl isophthalate (B1238265) with oxalyl chloride and then reacting it with 1-hydroxy-2-naphthylhydroxylamine hydrochloride in the presence of a base. prepchem.com This methodology could be applied to 2,4-dimethylbenzoic acid and hydroxylamine.

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized, highlighting the utility of multi-step pathways in creating complex N-hydroxybenzamide structures. nih.gov

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| N-methyl-N-benzoyloxybenzamide | Sodium hydroxide, Hydrochloric acid | - | N-hydroxy-N-methylbenzamide | prepchem.com |

| Monomethyl isophthalate | Oxalyl chloride, DMF, 1-hydroxy-2-naphthylhydroxylamine hydrochloride, Triethylamine | Acyl chloride | N-hydroxy-N-(1-hydroxy-2-naphthyl)-3-methoxycarbonylbenzamide | prepchem.com |

| 4-(3-phenylpropanamido)benzoic acid | (details not specified) | - | N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives | nih.gov |

This table presents examples of multi-step syntheses for related N-hydroxybenzamide compounds, illustrating potential routes applicable to this compound.

Utilization of Isatoic Anhydride (B1165640) Derivatives

Isatoic anhydrides are versatile building blocks for the synthesis of a variety of nitrogen-containing heterocyclic compounds. researchgate.netdntb.gov.ua The reaction of isatoic anhydride with nucleophiles can lead to the formation of anthranilamide derivatives. For example, the reaction of isatoic anhydride with phenyl hydrazine (B178648) in refluxing ethanol (B145695) yields phenylbenzohydrazides. nih.gov While not a direct route to this compound, the reactivity of isatoic anhydride derivatives suggests their potential as precursors in more complex synthetic strategies that could ultimately lead to the target compound. Isatoic anhydrides themselves can be synthesized through methods such as the cyclization of anthranilic acids or the oxidation of isatin (B1672199) derivatives. researchgate.net

Targeted Functionalization and Chemical Transformations of this compound

Once synthesized, this compound offers several sites for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties.

Modifications at the N-Hydroxy Moiety

The N-hydroxy group is a key functional handle for derivatization. Its acidic proton can be removed by a base, and the resulting oxygen anion can participate in various reactions.

Alkylation and Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the compound's electronic properties and steric profile.

Reaction with Dehydrating Agents: N-hydroxybenzamides can react with dehydrating agents. For instance, N,N-dimethylbenzamide diethylmercaptole has been shown to react with benzhydroxamic acid to yield phenyl isocyanate, indicating a dehydration reaction. researchgate.net

| Reaction Type | Reagent Class | Potential Product |

| O-Alkylation | Alkyl halides, Base | O-Alkyl-N-(2,4-dimethylbenzoyl)hydroxylamine |

| O-Acylation | Acyl chlorides, Anhydrides | O-Acyl-N-(2,4-dimethylbenzoyl)hydroxylamine |

| Dehydration | Dehydrating agents | 2,4-Dimethylphenyl isocyanate |

This table outlines potential modifications at the N-hydroxy moiety of this compound.

Substituent Derivatization on the Benzene (B151609) Ring

The 2,4-dimethylbenzene ring provides opportunities for further functionalization, primarily through electrophilic aromatic substitution reactions. The directing effects of the amide group and the two methyl groups will influence the position of substitution.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: Nitration of the benzene ring can introduce a nitro group, which can then be a precursor for other functional groups, such as an amino group, through reduction.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce further alkyl or acyl groups onto the aromatic ring, though the existing substitution pattern may present steric challenges.

The synthesis of 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides demonstrates the feasibility of manipulating substituents on the benzene ring of benzamide (B126) derivatives. researchgate.net

| Reaction Type | Potential Reagents | Potential Product Position(s) |

| Bromination | N-Bromosuccinimide (NBS), Bromine/Lewis acid | Positions 3, 5, or 6 |

| Nitration | Nitric acid, Sulfuric acid | Position 3 or 5 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Position 5 |

This table summarizes potential electrophilic aromatic substitution reactions on the benzene ring of this compound.

Amide Bond Modulations

Modifications of the amide bond in this compound can be a key strategy to alter its chemical and physical properties. While specific literature on the direct modulation of the amide bond in this compound is not extensively detailed in the provided context, the principles of N-hydroxy amide chemistry offer insights. The N-hydroxy group can influence the rotational barrier of the amide C-N bond and participate in hydrogen bonding, which can affect the molecule's conformation and intermolecular interactions.

Studies on peptoids containing N-hydroxy amide side chains have shown that these functional groups can favor specific backbone amide rotamer equilibria. nih.gov The N-hydroxy amides in these structures were observed to strongly favor trans conformations and form unique sheet-like structures through intermolecular hydrogen bonds. nih.gov These findings suggest that the N-hydroxy amide in this compound can be a powerful tool for controlling local geometry and intermolecular interactions in the design of new materials or molecules with specific structural features.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. For a compound like this compound, this translates to exploring one-pot syntheses, catalytic methods, and meticulous optimization of reaction conditions to maximize yield and minimize waste.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound and its analogs, one-pot methodologies can streamline the process. For instance, the synthesis of N-hydroxybenzoyl derivatives has been achieved through a one-pot multicomponent approach where the intermediate acyl chloride is not isolated. researchgate.net This approach, often conducted under Schotten-Baumann reaction conditions, simplifies the procedure and reduces the need for purification of intermediates.

Another example, though for a different class of compounds, highlights the power of one-pot reactions. A four-component synthesis of N-substituted 2,4-diarylimidazoles has been developed, showcasing the efficiency of carrying out sequential reactions in a single flask under solvent-free conditions. organic-chemistry.org Such strategies could be conceptually applied to the synthesis of this compound by combining the formation of the necessary activated carboxylic acid derivative and its subsequent reaction with N-hydroxylamine in a single pot.

Catalytic Approaches

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency and selectivity. In the context of synthesizing this compound, catalytic methods can be employed at various stages. For example, in a multi-step synthesis of a related N-hydroxy benzamide derivative, sulfuric acid was used as a catalyst for an initial esterification reaction. calstate.edu While this was for a different molecule, it illustrates the use of acid catalysis in preparing precursors for the final amide bond formation.

The choice of catalyst can be critical. For the amide bond formation itself, various coupling agents and catalysts can be utilized to facilitate the reaction between 2,4-dimethylbenzoic acid (or its activated derivative) and hydroxylamine. The selection of an appropriate catalyst would depend on the specific reaction conditions and the desire to avoid harsh reagents.

Optimization of Reaction Parameters

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. These parameters include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.

Research on the synthesis of other complex organic molecules demonstrates the significant impact of parameter optimization. For instance, in the synthesis of the energetic material HNIW, the optimization of temperature, reactant ratios, and reaction times was shown to dramatically increase the reaction yield to 96%. researchgate.net Similarly, in the synthesis of capped nanoparticles, the temperature, reaction time, and precursor concentration were all found to influence the properties of the final product. researchgate.net

For the synthesis of this compound, a systematic study of these parameters would be crucial. This could involve:

Temperature: Determining the optimal temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition of the desired product.

Reactant Ratio: Adjusting the molar ratios of 2,4-dimethylbenzoic acid (or its derivative) and hydroxylamine to maximize the conversion to the product.

Catalyst Concentration: If a catalyst is used, its concentration would need to be optimized to achieve the best catalytic effect without causing unwanted side reactions.

Solvent: The choice of solvent can significantly affect the solubility of reactants and the reaction pathway. A range of solvents would likely be screened to find the most suitable one.

By methodically optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Computational Chemistry and Molecular Modeling Studies of N Hydroxy 2,4 Dimethylbenzamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum physics. These methods provide detailed information about electron distribution, molecular orbital energies, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry and determining various chemical properties. For N-hydroxy-2,4-dimethylbenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to predict its most stable three-dimensional conformation. mdpi.com

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. The theory also allows for the computation of reactivity descriptors, which help in predicting how the molecule will behave in chemical reactions. The insights gained from DFT are foundational for more complex studies, including the analysis of molecular orbitals and electrostatic potential. mdpi.com

Table 1: Representative DFT-Calculated Properties for Benzamide (B126) Derivatives Note: This table presents typical data obtained from DFT calculations for benzamide derivatives to illustrate the expected parameters for this compound.

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | -552.3 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.45 Debye |

| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | 1.23 Å |

| N-OH Bond Length | The distance between the nitrogen and hydroxyl oxygen atoms. | 1.40 Å |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for a Benzamide Derivative Note: The following data for a related benzamide derivative illustrates the typical values derived from FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -6.78 | Indicates electron-donating capability. |

| LUMO | -1.25 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.53 | Correlates with chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. mdpi.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show strong negative potential around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, highlighting them as primary sites for interacting with positive charges or metal ions. The hydrogen atom of the N-hydroxy group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods describe a static molecular state, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound moves, vibrates, and changes its shape in a simulated environment, such as in a solvent like water. nih.govmdpi.com

These simulations are crucial for understanding the molecule's accessible conformations and the energy barriers between them. By analyzing the trajectory of the simulation, one can determine the stability of different conformers and identify dominant shapes the molecule adopts in solution. This information is particularly valuable for understanding how the ligand might adapt its shape to fit into a binding site of a biological target. nih.gov Some studies on aromatic amides have shown that MD simulations can reveal dynamic features like the slippage of strands in helical structures at different temperatures. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). dergipark.org.tr This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. mdpi.com

For this compound, docking studies can be performed to predict how it interacts with the active site of a target enzyme. Given that hydroxamic acids are well-known inhibitors of metalloenzymes, particularly zinc-dependent histone deacetylases (HDACs), a relevant target could be selected for simulation. nih.govunimi.itnaun.org The docking algorithm samples numerous possible conformations and orientations of the ligand within the enzyme's binding pocket and scores them based on a scoring function, which estimates the binding energy. dergipark.org.trresearchgate.net

Following the initial docking, the resulting ligand-receptor complex can be analyzed to understand the specific molecular interactions that stabilize the binding. These interactions are critical for the compound's affinity and selectivity.

Key interactions for this compound would likely involve:

Hydrogen Bonds: The N-hydroxy and carbonyl groups are potent hydrogen bond donors and acceptors, respectively, and would be expected to form hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

Metal Chelation: The hydroxamic acid moiety is a strong chelator of metal ions. In an enzyme like HDAC, it is expected to coordinate with the catalytic zinc ion in the active site. nih.gov

Hydrophobic Interactions: The dimethyl-substituted benzene (B151609) ring can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Docking studies on similar benzamide derivatives have identified key amino acid residues involved in binding. researchgate.net For example, in studies with topoisomerase enzymes, benzamide derivatives were found to interact with specific amino acid residues like TYR805 and MET762, as well as with DNA bases. researchgate.net Such simulations provide a rational basis for understanding the compound's mechanism of action and for designing more potent and selective derivatives. nih.govnih.gov

Prediction of Receptor Binding Modes

The prediction of how a molecule binds to a biological receptor is a cornerstone of drug design. This is often achieved through molecular docking simulations. For hydroxamic acids, a class of compounds to which this compound belongs, a primary target is often histone deacetylase (HDAC) enzymes.

Molecular docking studies on a series of hydroxamic acid-based HDAC inhibitors have revealed key binding interactions. For instance, the hydroxamic acid moiety typically chelates the zinc ion in the active site of HDACs. The rest of the molecule then forms various interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues. nih.govacs.orgjprdi.vnnih.gov In a study of 96 designed hydroxamic acids, the LibDock score, binding energy, and hydrogen bonding were used to identify the most promising HDAC2 inhibitors. nih.gov The reference compound, SAHA (suberoylanilide hydroxamic acid), exhibited a LibDock score of 126.37 and formed four hydrogen bonds with key residues in the HDAC2 active site. nih.gov Notably, 62 of the designed compounds showed a better docking score than SAHA, highlighting the potential for rational design of potent inhibitors. nih.gov

For this compound, it is conceivable that the N-hydroxy-amide group would chelate the zinc ion in a similar fashion. The 2,4-dimethylphenyl ring would then likely occupy a hydrophobic pocket within the receptor's active site. The precise orientation and binding energy would be dependent on the specific topology of the binding site.

Table 1: Predicted Receptor Binding Properties of this compound Analogs

| Compound Class | Target Receptor | Key Interacting Residues (Predicted) | Predicted Binding Interactions |

| Hydroxamic Acids | HDACs | Zinc ion, Histidine, Aspartate | Metal chelation, Hydrogen bonding, Hydrophobic interactions |

| Substituted Benzamides | Various GPCRs, Enzymes | Dependent on specific receptor | Hydrogen bonding, Pi-stacking, Hydrophobic interactions |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its potential as a therapeutic agent. In silico tools are widely used to predict these properties early in the drug discovery process.

For benzamide derivatives, several studies have utilized in silico methods to predict ADME properties. mdpi.comjonuns.comtandfonline.comrsc.org These predictions are often based on physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, as described by Lipinski's "Rule of Five".

A study on new benzamide derivatives used bioinformatic tools to predict their drug-like and ADME profiles. mdpi.com The predictions indicated that the compounds were likely to have good absorption and distribution properties. Similarly, an investigation into N-(4-fluorophenylcarbamothioyl) benzamide derivatives predicted their pharmacokinetic properties using the pKCSM program, suggesting that some derivatives possess favorable ADME characteristics and lower toxicity profiles. jonuns.com

For this compound, we can estimate its ADME properties based on its structure. The presence of the hydroxyl and amide groups suggests a degree of hydrophilicity, while the dimethylphenyl group contributes to its lipophilicity. A balanced hydrophilic-lipophilic character is often desirable for good oral absorption and distribution.

Table 2: Predicted ADME Properties of this compound Analogs

| Property | Predicted Value/Characteristic | Rationale |

| Absorption | Moderate to Good | Balance of hydrophilic and lipophilic groups. |

| Distribution | Likely to cross cell membranes | Moderate lipophilicity. |

| Metabolism | Potential for N-hydroxylation, demethylation, and ring hydroxylation | Presence of susceptible functional groups. |

| Excretion | Likely renal and/or biliary excretion of metabolites | Introduction of polar groups through metabolism facilitates excretion. |

Theoretical Investigations of Intra- and Intermolecular Interactions

The conformation and interaction patterns of a molecule are governed by a delicate balance of intra- and intermolecular forces. Theoretical investigations can provide deep insights into these interactions.

Hydrogen Bonding Network Analysis

Hydrogen bonds are crucial in determining the structure and function of chemical and biological systems. In this compound, both the N-hydroxy and amide functionalities can participate in hydrogen bonding as both donors and acceptors.

Theoretical studies on related benzamides have explored their hydrogen bonding capabilities. For example, a study on 3-amino-4-methoxy benzamide used Density Functional Theory (DFT) to identify and analyze intramolecular hydrogen bonding. ias.ac.in Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps confirmed the presence of these interactions. ias.ac.in Another study on ortho-(4-tolylsulfonamido)benzamides revealed intramolecular hydrogen bonds between the carbonyl oxygen and the sulfonamide hydrogen, as well as intermolecular hydrogen bonds forming extended networks. mdpi.com

In this compound, an intramolecular hydrogen bond could potentially form between the N-hydroxyl proton and the carbonyl oxygen, leading to a more planar and rigid conformation. Intermolecularly, it could form dimers or larger aggregates through hydrogen bonds between the N-hydroxy and amide groups of adjacent molecules.

Steric and Electronic Effects on Conformation

The conformation of a molecule is significantly influenced by steric hindrance and electronic effects of its substituent groups. In this compound, the methyl groups at the 2 and 4 positions of the phenyl ring play a key role.

Electronically, the methyl groups are weakly electron-donating, which can influence the electron density distribution across the aromatic ring and the acidity/basicity of the N-hydroxy and amide groups. These electronic modifications can, in turn, affect the strength of hydrogen bonds and other non-covalent interactions.

Mechanistic Investigations of N Hydroxy 2,4 Dimethylbenzamide in Enzyme and Target Modulation

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, which is generally associated with transcriptional repression. wikipedia.org Inhibitors of HDACs have emerged as a promising class of therapeutic agents, particularly in the field of oncology. nih.gov The N-hydroxybenzamide scaffold is a recognized pharmacophore for HDAC inhibition.

Assessment of Pan-HDAC Inhibitory Potency

N-hydroxybenzamides are a class of compounds that have been investigated for their ability to inhibit histone deacetylases (HDACs). nih.gov The inhibitory activity of these compounds is largely attributed to the hydroxamic acid moiety, which can chelate the zinc ion present in the active site of HDAC enzymes. nih.gov This interaction with the catalytic zinc ion blocks the access of the substrate to the active site, thereby inhibiting the enzyme's deacetylase activity. nih.gov

While the general class of N-hydroxybenzamides has been studied for HDAC inhibition, specific and comprehensive data on the pan-HDAC inhibitory potency of N-hydroxy-2,4-dimethylbenzamide is not extensively detailed in the currently available literature. Pan-HDAC inhibition refers to the ability of a compound to inhibit a broad range of HDAC isoforms. Screening tests of various N-hydroxybenzamides have led to the discovery of potent inhibitors, often with further modifications to optimize their activity and physicochemical properties. nih.gov However, without specific experimental data for this compound, its potency across all HDAC isoforms remains to be fully characterized.

Table 1: Pan-HDAC Inhibitory Potency of Representative Benzamide-based Compounds No specific data was found for this compound in the search results. The table below includes data for other benzamide (B126) derivatives as a reference.

| Compound | Target HDACs | IC50 (nM) | Reference Compound |

|---|---|---|---|

| Compound 16 (2-methylthiobenzamide derivative) | HDAC3 | 30 | - |

| Compound 20 (2-hydroxy benzamide derivative) | HDAC1, HDAC2, HDAC3 | Retains HDAC3 potency, loses selectivity | - |

| Compound 22 (2-hydroxy, methoxy substituted benzamide) | HDAC3 selective | - | - |

| Compounds 23, 24 (4- and 5-methyl ether-2-hydroxybenzamides) | HDAC1, HDAC2, HDAC3 | - | - |

Characterization of Isoform Selectivity (e.g., HDAC4, HDAC5)

The development of isoform-selective HDAC inhibitors is a key objective in the field to minimize off-target effects and improve therapeutic outcomes. nih.gov The selectivity of HDAC inhibitors can be influenced by subtle structural modifications of the inhibitor molecule. nih.gov For instance, substitutions on the benzamide ring can lead to differential binding affinities for the various HDAC isoforms.

Specific data on the isoform selectivity of this compound, particularly for HDAC4 and HDAC5, is not well-documented in the available research. Studies on other substituted benzamides have shown that it is possible to achieve isoform selectivity. For example, the introduction of different substituents at the 2-position of the benzamide ring has been shown to confer high selectivity for HDAC3 over other isoforms. nih.gov This suggests that the 2,4-dimethyl substitution pattern on the benzamide ring of this compound would likely influence its binding to the active sites of different HDAC isoforms, but specific inhibitory concentrations for HDAC4 and HDAC5 have not been reported.

Molecular Mechanisms of HDAC-Compound Interaction

The molecular mechanism of action for N-hydroxybenzamide-based HDAC inhibitors generally involves the coordination of the hydroxamic acid group with the zinc ion in the catalytic active site of the enzyme. nih.gov This interaction is a key determinant of the inhibitory activity. The binding of these inhibitors is thought to mimic the transition state of the deacetylation reaction.

For benzamide inhibitors, the crystal structure of an HDAC2 complex revealed that the inhibitor coordinates the catalytic Zn2+ ion through both the carbonyl and amino groups, forming an unusual 7-membered ring chelate complex. nih.gov This bidentate chelation is a common feature for many HDAC inhibitors. Histone deacetylase inhibitors are designed to block the enzymatic activity of HDACs by binding to the zinc ion within the catalytic site, which in turn prevents the substrate from accessing this site. nih.gov While these general principles apply to N-hydroxybenzamides, specific molecular modeling or crystallographic studies detailing the precise binding mode of this compound with any HDAC isoform are not described in the provided search results.

Tyrosinase Inhibition Research

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. mdpi.com It is a key target for the development of inhibitors aimed at treating hyperpigmentation disorders and is also of interest to the food and cosmetic industries. mdpi.com

Evaluation of Inhibitory Activity and Potency

A wide variety of natural and synthetic compounds have been evaluated for their tyrosinase inhibitory activity. nih.gov The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

There is no specific IC50 value reported for this compound as a tyrosinase inhibitor in the provided search results. For context, many different classes of compounds, including flavonoids, stilbenes, and various synthetic molecules, have been shown to inhibit tyrosinase with IC50 values ranging from micromolar to millimolar concentrations. nih.gov The inhibitory potency of a compound is highly dependent on its chemical structure and its ability to interact with the active site of the tyrosinase enzyme.

Table 2: Tyrosinase Inhibitory Activity of Various Compounds No specific data was found for this compound in the search results. The table below includes IC50 values for other known tyrosinase inhibitors.

| Inhibitor | IC50 (µM) | Source |

|---|---|---|

| Hydroquinone | 70 | Synthetic |

| Mirkoin | 5 | Natural (Flavonoid) |

| Lupinalbin | 39.7 ± 1.5 | Natural (Isoflavonoid) |

| 2'-Hydroxygenistein-7-O-gentibioside | 50.0 ± 3.7 | Natural (Isoflavonoid) |

| Thiamidol | 1.1 (human tyrosinase) | Synthetic |

Elucidation of Tyrosinase Binding Mechanisms

The mechanism by which compounds inhibit tyrosinase can vary. Inhibition can be competitive, non-competitive, uncompetitive, or mixed-type. The binding mechanism often involves interaction with the copper ions in the active site of the enzyme or binding to other allosteric sites. researchgate.net Many tyrosinase inhibitors are chelating agents that bind to the copper ions, thereby inactivating the enzyme. nih.gov

Specific studies elucidating the binding mechanism of this compound with tyrosinase are not available in the provided search results. However, the presence of the N-hydroxyamide functional group suggests a potential for copper chelation, a common mechanism for tyrosinase inhibition. Kinetic studies and molecular docking simulations are typically employed to determine the mode of inhibition and the specific interactions between an inhibitor and the enzyme. researchgate.netnih.gov For other inhibitors, studies have shown interactions with key amino acid residues in the active site, leading to conformational changes in the enzyme that reduce its catalytic efficiency. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific information linking the chemical compound this compound to the modulation of DNA Gyrase or interaction with the FtsA enzyme. Similarly, research detailing its interference with the Lipoxygenase Pathway, inhibition of Phosphodiesterase (PDE) enzymes such as PDE10A, or its activity as an antagonist for Chemokine Receptors (CXCR1/2) could not be located.

Consequently, it is not possible to provide a detailed, evidence-based article on the "Mechanistic Investigations of this compound in Enzyme and Target Modulation" following the specific outline requested. The required research findings and data for the specified subsections are not present in the public scientific domain.

Profiling of Receptor and Protein Interactions

General Protein Binding Affinity Studies

Currently, there is a lack of specific research data available in the public domain detailing the general protein binding affinity of this compound. While studies on various benzamide derivatives exist, a direct investigation into the binding characteristics of this specific compound with a broad range of proteins has not been reported. Future research would be necessary to elucidate its binding profile, including parameters such as dissociation constants (Kd), association constants (Ka), and the identification of potential protein targets.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The structure-activity relationship (SAR) for this compound is not well-documented in the scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, this would involve synthesizing and testing a series of analogues to determine the effects of modifying different parts of the molecule.

Design Principles for Modulating Enzyme Inhibition

Specific design principles for modulating the enzyme inhibitory activity of this compound have not been established due to a lack of targeted research on this compound. In general, the design of enzyme inhibitors often involves strategies to optimize interactions with the enzyme's active site. For a molecule like this compound, this could involve:

Modification of the Hydroxamic Acid Group: The N-hydroxyamide moiety is a known zinc-binding group and is often crucial for the inhibition of metalloenzymes. Altering the acidity and chelating properties of this group could modulate inhibitory potency and selectivity.

Substitution on the Benzene (B151609) Ring: The 2,4-dimethyl substitution pattern on the phenyl ring influences the compound's electronics and sterics. Exploring other substituents at these and other positions could lead to improved interactions with the target enzyme.

Scaffold Hopping: Replacing the benzamide core with other heterocyclic or aromatic structures while retaining key binding elements could lead to novel inhibitors with different properties.

Without experimental data, these remain theoretical principles that would need to be tested to understand their applicability to this compound.

Influence of Substituent Effects on Biological Response

The influence of the 2,4-dimethyl substituents on the biological response of this compound is not specifically characterized. Generally, methyl groups can impact a molecule's properties in several ways:

Increased Lipophilicity: The methyl groups increase the compound's lipophilicity, which can affect its solubility, cell permeability, and interaction with hydrophobic pockets in target proteins.

Steric Effects: The position of the methyl groups can influence the preferred conformation of the molecule and may create steric hindrance or favorable van der Waals interactions within a binding site.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electronic properties of the aromatic ring and the acidity of the hydroxamic acid.

A systematic study involving the synthesis and biological testing of analogues with different substituents at the 2 and 4 positions would be required to delineate the specific effects on the biological activity of this compound.

Conformational Effects on Target Binding

Rotation around the Amide Bond: The amide bond has partial double-bond character and can exist in cis or trans conformations, although the trans conformation is generally favored.

Orientation of the Phenyl Ring: The rotational freedom of the bond connecting the phenyl ring to the carbonyl group will determine the spatial arrangement of the dimethyl substituents relative to the hydroxamic acid.

Torsion Angles of the Hydroxamic Acid: The conformation of the N-hydroxyamide group itself can influence its ability to chelate metal ions in an enzyme's active site.

Computational modeling and experimental techniques such as X-ray crystallography or NMR spectroscopy would be necessary to understand the preferred conformations of this compound and how they relate to its interaction with biological targets.

Preclinical and in Vitro Explorations of Biological Relevance of N Hydroxy 2,4 Dimethylbenzamide

Investigations into Cellular Mechanisms of Action

The cellular effects of N-hydroxy-2,4-dimethylbenzamide and structurally similar compounds are a key area of research, with a focus on their potential applications in oncology.

Modulation of Gene Expression (e.g., through HDAC inhibition)

N-hydroxybenzamides are a recognized class of histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a group of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. The inhibition of HDACs by compounds such as N-hydroxybenzamides can lead to the hyperacetylation of histones, a state associated with a more relaxed chromatin structure and the activation of gene transcription. nih.gov

This mechanism is a key focus of cancer research, as the altered gene expression can reactivate tumor suppressor genes that have been silenced, leading to the inhibition of tumor growth. nih.gov Studies on various N-hydroxybenzamide derivatives have demonstrated their ability to inhibit HDAC enzymes, with some compounds showing inhibitory concentrations (IC50) in the micromolar range. nih.govnih.gov For instance, a series of novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were synthesized and showed potent HDAC inhibitory activity. nih.gov While direct studies on the gene expression modulation by this compound are not extensively detailed in the available literature, its structural similarity to known HDAC inhibitors suggests a similar mechanism of action.

Cell Cycle Regulation and Apoptosis Induction in Cellular Models (e.g., cancer cell lines)

The induction of apoptosis (programmed cell death) and the regulation of the cell cycle are critical mechanisms through which anti-cancer agents exert their effects. Research on compounds structurally related to this compound has provided insights into their potential in these areas.

Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in various human cancer cell lines. nih.gov The apoptotic process is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are key enzymes in the apoptotic cascade.

Furthermore, certain N-hydroxybenzamide derivatives have been found to influence cell cycle progression. For example, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been reported to cause cell cycle arrest at the G2/M phase in human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov This arrest prevents the cells from entering mitosis and can ultimately lead to cell death. The ability of these compounds to halt the cell cycle is a significant aspect of their anti-proliferative activity.

Table 1: Investigated Biological Activities of N-hydroxybenzamide Derivatives in Cancer Cell Lines

| Compound Class | Observed Effect | Cell Line(s) |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Apoptosis Induction | Various human cancer cell lines nih.gov |

| N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives | Cell Cycle Arrest (G2/M phase) | HCT116 (colon carcinoma), A549 (non-small cell lung cancer) nih.gov |

Cellular Uptake and Intracellular Distribution in Model Systems

The efficacy of a compound is dependent on its ability to be taken up by cells and reach its intracellular target. While specific studies detailing the cellular uptake and intracellular distribution of this compound are limited, research on related compounds provides a general understanding. The physicochemical properties of a molecule, such as its lipophilicity and charge, play a significant role in its ability to cross the cell membrane. The design of related compounds often involves modifications to enhance these properties and improve cellular penetration.

In Vitro Models for Antimicrobial Activity

In addition to their potential as anti-cancer agents, N-hydroxybenzamide derivatives have been investigated for their antimicrobial properties.

Antibacterial Spectrum and Efficacy

Derivatives of N-phenylbenzamide have been reported to possess antibacterial properties. researchgate.net More specifically, studies on N-(2-hydroxy-4-substitutedphenyl)benzamides have demonstrated activity against a range of bacteria. These compounds have been tested against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, with lower values indicating greater potency.

Antifungal Properties

The antifungal potential of this class of compounds has also been explored. The same study that investigated the antibacterial activity of N-(2-hydroxy-4-substitutedphenyl)benzamides also tested their efficacy against the fungal pathogen Candida albicans. nih.gov The findings suggest that certain structural modifications can enhance the antifungal activity of these compounds.

Table 2: Antimicrobial Activity of N-(2-hydroxy-4-substitutedphenyl)benzamide Derivatives

| Microorganism | Type | Observed Activity |

| Staphylococcus aureus | Gram-positive bacterium | Antibacterial nih.gov |

| Pseudomonas aeruginosa | Gram-negative bacterium | Antibacterial nih.gov |

| Candida albicans | Fungus | Antifungal nih.gov |

In Vitro Assays for Antiprooliferative Effects

Inhibition of Cellular Proliferation in Cancer Cell Lines

There is no publicly available data from in vitro assays detailing the inhibitory effects of this compound on the proliferation of specific cancer cell lines. Therefore, a data table of IC50 values cannot be generated.

Mechanisms Underlying Selective Cytotoxicity in In Vitro Models

Information regarding the mechanisms of selective cytotoxicity for this compound in in vitro models is not present in the available scientific literature. Research on its potential as an HDAC inhibitor or its effects on other cellular pathways has not been specifically reported for this compound.

Advanced Methodologies and Emerging Trends in N Hydroxy 2,4 Dimethylbenzamide Research

Application in Material Science and Drug Delivery Systems (as a building block)

In modern material science and pharmacology, small organic molecules are often used as "building blocks" for constructing larger, functional macromolecules and delivery systems. This approach allows for the precise tuning of the final material's properties by carefully selecting the molecular components. While benzamide (B126) and its derivatives are a versatile class of compounds used in diverse chemical syntheses nih.govresearchgate.net, specific research detailing the use of N-hydroxy-2,4-dimethylbenzamide as a building block for polymers or drug delivery systems is not presently available in published literature.

Synthesis of Polymeric Hydrotropes and Micelles

Polymeric micelles are nanoscale core-shell structures that self-assemble in aqueous solutions from amphiphilic block copolymers. nih.gov These structures are highly valuable in drug delivery for their ability to encapsulate and solubilize hydrophobic (poorly water-soluble) drugs, thereby improving their bioavailability. nih.govnih.gov

The synthesis of these systems involves polymers that have both a hydrophilic (water-attracting) block and a hydrophobic (water-repelling) block. nih.gov The hydrophobic cores of the micelles serve as a reservoir for the drug, while the hydrophilic shells form an outer layer that stabilizes the structure in water and can help it evade the body's immune system. nih.govnih.gov The properties of the resulting micelle—such as its size, drug-loading capacity, and stability—are highly dependent on the chemical nature of the monomers used to create the polymer blocks. nih.gov Although various functional molecules can be incorporated into these polymer chains to act as building blocks, no studies have been identified that specifically utilize this compound for the synthesis of polymeric hydrotropes or micelles.

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds to identify those that show activity against a specific biological target. youtube.comyoutube.com This process utilizes automation, robotics, and sensitive detection methods to run millions of assays in a short period. youtube.com

The typical HTS workflow involves several key stages:

Assay Development: A robust and reproducible biological assay is created, often in a microplate format (e.g., 1536-well plates), to measure the activity of the target, such as an enzyme or a protein-protein interaction. youtube.com

Library Screening: Large chemical libraries, which can contain over a million distinct compounds, are tested at a single concentration (e.g., 10 micromolar) to find initial "hits." youtube.com

Hit Confirmation and Prioritization: The initial hits are re-tested to confirm their activity and rule out false positives. Follow-up secondary assays, which may include selectivity tests against related targets, are then conducted to prioritize the most promising compounds for further investigation. youtube.com

While HTS campaigns have been used to evaluate various classes of compounds, including benzamide derivatives for their potential as anticancer agents nih.govnih.gov, there is no specific information available from searches indicating that this compound has been included or identified as a hit in such screening programs.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Chemoinformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) is a specific chemoinformatic technique used to develop models that correlate the chemical structure of a compound with its biological activity. nih.govbiolscigroup.us These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. biolscigroup.usigi-global.com

A QSAR study involves:

Data Collection: A set of molecules with known chemical structures and measured biological activities (e.g., inhibitory concentration) is compiled. igi-global.com

Descriptor Calculation: Molecular descriptors, which are numerical values representing different physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, shape), are calculated. nih.govijpsr.com

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links the descriptors to the biological activity. igi-global.com

Model Validation: The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets of compounds. nih.gov

While no QSAR studies have been performed on this compound itself, research on the broader class of benzamide derivatives demonstrates the utility of this approach. These studies have successfully identified key structural features that influence the compounds' therapeutic activity.

Table 1: Examples of QSAR Studies on Benzamide Derivatives

| Compound Class | Therapeutic Target/Activity | Key Findings from QSAR Models | Reference |

|---|---|---|---|

| Substituted Benzamides | Antibacterial Activity | Antimicrobial activity was successfully modeled using topological descriptors like molecular connectivity indices and Kier's shape index, indicating the importance of molecular shape and branching. | nih.gov |

| Benzamide Derivatives | Glucokinase Activation (Antidiabetic) | 3D-QSAR models identified essential pharmacophore features, including hydrogen bond donors, acceptors, and aromatic rings, required for potent glucokinase activation. | nih.gov |

| Benzamide Derivatives | Histone Deacetylase (HDAC) Inhibition (Anticancer) | QSAR analyses, as part of a broader study, helped provide structural knowledge for the future development of benzamide-based HDAC inhibitors. | nih.gov |

Integration of Omics Technologies (e.g., Proteomics for Target Identification)

"Omics" technologies, such as genomics, transcriptomics, and proteomics, provide a system-wide view of molecular processes within a cell or organism and are transforming drug discovery. nih.govoup.com Integrating these different layers of biological information allows researchers to build comprehensive models of disease and understand a drug's mechanism of action on a global scale. nygen.io

Proteomics, the large-scale study of proteins, is particularly powerful for identifying the specific molecular targets of a drug candidate. metwarebio.com Knowing what protein(s) a compound binds to is crucial for understanding its efficacy and potential side effects. biognosys.com Chemical proteomics is a sub-discipline that uses specialized techniques to achieve this. mdpi.com Key label-free methods include:

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to breakdown by proteases. By comparing protein degradation in the presence and absence of the drug, target proteins can be identified via mass spectrometry. nih.gov

Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP): This technique relies on the fact that drug binding increases the thermal stability of a target protein. Cells are heated to different temperatures with and without the drug, and the remaining soluble proteins are quantified by mass spectrometry. The proteins that remain soluble at higher temperatures in the drug-treated group are identified as potential targets. nih.govfrontlinegenomics.com

These powerful technologies enable the unbiased identification of a drug's direct and indirect targets within a complex biological system. However, no studies employing proteomics or other omics technologies to investigate the molecular targets or mechanisms of this compound have been found in the reviewed literature.

Future Research Directions and Translational Potential in Basic Science

Elucidating Novel Biological Targets and Pathways

A primary avenue for future research will be the comprehensive elucidation of the biological targets and molecular pathways modulated by N-hydroxy-2,4-dimethylbenzamide. The N-hydroxybenzamide scaffold is a well-established zinc-binding motif found in numerous HDAC inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.gov The inhibition of HDACs can lead to the reactivation of tumor suppressor genes, making them a key target in cancer therapy. nih.gov

Given its structure, this compound is a prime candidate for investigation as an HDAC inhibitor. Initial studies would likely involve screening its activity against the different classes of HDACs (Class I, II, and IV). However, the exploration should not be limited to HDACs. The principle of polypharmacology, where a single compound interacts with multiple targets, is a critical consideration in modern drug discovery. biorxiv.org Therefore, unbiased screening approaches, such as chemical proteomics and thermal shift assays, could reveal novel, off-target interactions that may contribute to its biological activity. Identifying these alternative targets and pathways is essential for a complete understanding of the compound's mechanism of action and for uncovering new therapeutic possibilities beyond cancer, potentially in inflammatory or neurodegenerative diseases. nih.gov

Designing of Highly Selective Inhibitors

A significant challenge in the development of HDAC inhibitors is achieving isoform selectivity. nih.gov The various HDAC isoforms have distinct biological functions, and non-selective inhibition can lead to undesirable side effects. Future research will undoubtedly focus on the rational design of derivatives of this compound to create highly selective inhibitors for specific HDAC isoforms.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the 2,4-dimethylphenyl portion of the molecule, researchers can explore how different substituents and their positions affect binding affinity and selectivity for the various HDAC isoforms. For instance, the cap group of an HDAC inhibitor, which corresponds to the phenyl ring in this case, interacts with the rim of the enzyme's active site and is a key determinant of isoform selectivity. nih.gov Computational docking studies can provide valuable insights into the binding modes of these derivatives within the catalytic pocket of different HDACs, guiding the design of more selective compounds. nih.govnih.gov The ultimate goal is to develop tool compounds that can selectively probe the function of individual HDAC isoforms in basic biological research.

Development of Advanced Probes for Mechanistic Studies

To delve deeper into the cellular functions of the targets of this compound, the development of advanced chemical probes is crucial. A chemical probe is a small molecule that is used to study and manipulate a biological system. nih.gov Starting from the this compound scaffold, a variety of probes can be engineered.

For example, fluorescently tagged versions of the molecule could be synthesized to visualize its subcellular localization and interaction with its target proteins in living cells. nih.gov Biotinylated or photo-affinity labeled probes would enable the identification and pull-down of its binding partners, confirming target engagement and potentially discovering novel interacting proteins. nih.gov The development of such probes would provide powerful tools for cell biologists to dissect the intricate mechanisms regulated by the targets of this compound.

Exploration of Synergistic Effects with Other Modulators in In Vitro Systems

The combination of different therapeutic agents is a cornerstone of modern medicine, particularly in cancer treatment. HDAC inhibitors have shown synergistic effects when combined with a variety of other drugs, including other epigenetic modifiers, DNA damaging agents, and immunotherapy. Future in vitro studies should explore the potential synergistic or additive effects of this compound with a range of other small molecule modulators.

For instance, investigating its combination with inhibitors of other key cellular pathways, such as kinase signaling or protein degradation, could reveal potent anti-cancer effects. High-throughput screening of combination therapies against various cancer cell lines can identify promising synergistic interactions. Understanding the molecular basis of these synergies, for example, whether they involve complementary pathway inhibition or the induction of synthetic lethality, will be a key research focus.

Computational-Guided Discovery and Optimization of Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and will play a pivotal role in the future development of this compound derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate the chemical structures of derivatives with their biological activities.

Virtual screening of large compound libraries can identify novel derivatives with potentially improved potency and selectivity. nih.gov Furthermore, molecular dynamics simulations can provide a dynamic picture of how these inhibitors interact with their target proteins, revealing key binding interactions and informing the design of next-generation compounds with optimized pharmacokinetic and pharmacodynamic properties. nih.gov This in silico approach can significantly accelerate the discovery and optimization of derivatives of this compound for use as highly specific tools in basic science research.

Q & A

Q. Basic/Advanced

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for assessing purity (>95%). For example, N-benzoyl-2-hydroxybenzamides were purified using C18 columns with acetonitrile/water gradients .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C9H11NO2: 166.0863) and detects impurities .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

- Thermogravimetric analysis (TGA) : Determines thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications .

How do computational methods aid in predicting the reactivity of this compound in nucleophilic acyl substitution?

Advanced

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

- Electrophilicity : The carbonyl carbon’s partial positive charge (calculated via Mulliken charges) predicts reactivity toward amines or alcohols .

- Solvent effects : PCM (Polarizable Continuum Model) simulations show polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating acylation .

- Steric maps : Molecular dynamics simulations identify steric clashes in bulky derivatives (e.g., 2,4-dimethyl groups), guiding substituent placement .

What role does hydrogen bonding play in the crystal packing and solubility of this compound?

Advanced

Intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O) dominate crystal lattice formation. For N,4-dimethylbenzamide, N–H⋯O bonds along the b-axis create a 1D chain, reducing solubility in nonpolar solvents . Introducing hydrophilic groups (e.g., hydroxyl or methoxy) disrupts packing, enhancing aqueous solubility. For instance, 4-hydroxy-N-(2-hydroxyphenyl)benzamide showed 3-fold higher solubility in PBS (pH 7.4) than non-hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.